Chemical Stability: Epoxide Absence Confers Resistance to Acid-Catalyzed Degradation Relative to Fijianolide B
Fijianolide A is the thermodynamically favored rearrangement product of fijianolide B (laulimalide). Under acidic conditions (0.01 N HCl in acetone), laulimalide undergoes quantitative conversion to isolaulimalide (fijianolide A) within 4 hours via nucleophilic attack of the C-20 hydroxyl on the C16–C17 epoxide [1]. Even under neutral storage conditions, laulimalide isomerizes to fijianolide A over days to weeks, requiring storage at −70°C in ethanol to inhibit spontaneous conversion [2]. Fijianolide A, lacking the epoxide, is chemically stable and does not undergo further rearrangement [3]. For procurement purposes, fijianolide A is the only member of this chemotype that can be handled without special cryogenic precautions and is the unavoidable long-term degradation product of any fijianolide B sample.
| Evidence Dimension | Acid-catalyzed isomerization half-life / completion time |
|---|---|
| Target Compound Data | Fijianolide A: no isomerization; chemically stable (no epoxide present) |
| Comparator Or Baseline | Fijianolide B (laulimalide): complete conversion to fijianolide A within 4 h in 0.01 N HCl/acetone; significant isomerization within 2 h under mildly acidic conditions |
| Quantified Difference | Fijianolide A is the terminal degradation product; fijianolide B is quantitatively unstable under acidic and prolonged neutral conditions |
| Conditions | 0.01 N HCl in acetone (patent data); spontaneous isomerization in neutral storage at −20°C to room temperature over days (literature) |
Why This Matters
Procurement of fijianolide A eliminates the risk of potency loss due to epoxide rearrangement during shipping, storage, and experimental use—a problem intrinsic to fijianolide B.
- [1] Johnson TA, et al. LAULIMALIDE AND LAULIMALIDE ANALOGS. US Patent Application 20080227851. Filed March 12, 2008. View Source
- [2] Mooberry SL, Tien G, Hernandez AH, Plubrukarn A, Davidson BS. Laulimalide and Isolaulimalide, New Paclitaxel-Like Microtubule-Stabilizing Agents. Cancer Res. 1999;59(3):653–660. View Source
- [3] Morris JD, Takahashi-Ruiz L, Persi LN, Summers JC, McCauley EP, Chan PYW, Amberchan G, Lizama-Chamu I, Coppage DA, Crews P, Risinger AL, Johnson TA. Re-evaluation of the Fijianolide/Laulimalide Chemotype Suggests an Alternate Mechanism of Action for C-15/C-20 Analogs. ACS Omega. 2022;7(10):8824–8832. doi:10.1021/acsomega.1c07146 View Source
